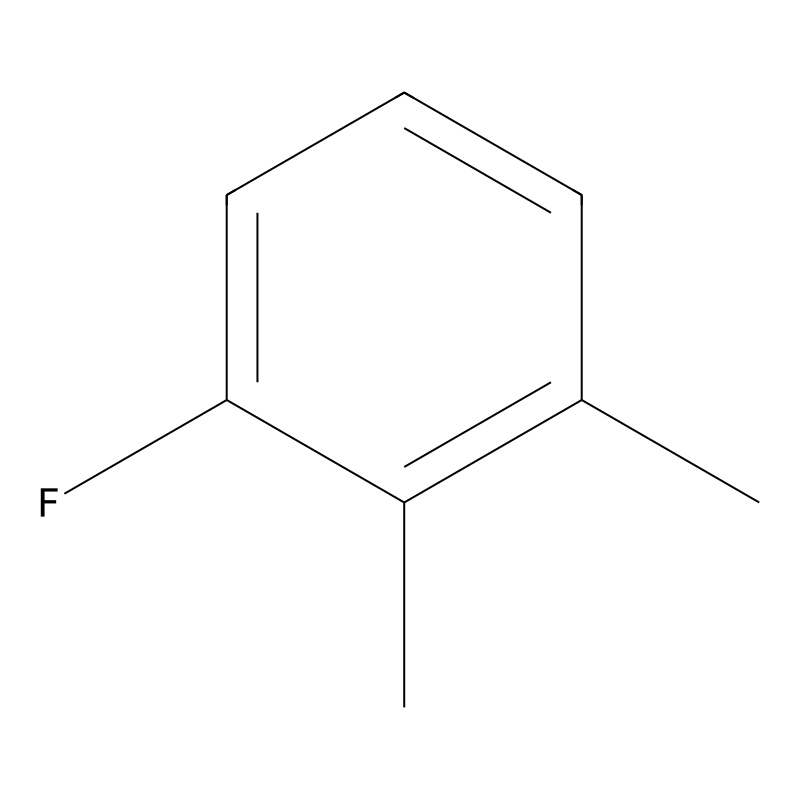

3-Fluoro-o-xylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-o-xylene is an aromatic compound with the molecular formula C8H9F and a molecular weight of 124.1555 g/mol. It features a fluorine atom substituted at the meta position relative to the two methyl groups on the benzene ring, which are located ortho to each other. This compound is categorized as a derivative of xylene, specifically o-xylene, with a fluorine atom enhancing its chemical properties and potential applications in various fields such as organic synthesis and pharmaceuticals .

- Chemical structure: The presence of the fluorine atom alters the electronic properties of the molecule compared to unsubstituted xylenes. This makes it a valuable reagent for introducing specific functionalities into target molecules.

- Reactivity: 3-Fluoro-o-xylene participates in various organic reactions, including:

- Coupling reactions: Formation of carbon-carbon bonds with other molecules, enabling the construction of complex organic frameworks.

- Substitution reactions: Replacing a hydrogen atom with other functional groups, leading to diverse chemical functionalities.

- Fluorination reactions: Introducing fluorine atoms into other molecules, which can modify their physical and chemical properties.

Applications in Specific Research Fields

The unique properties of 3-Fluoro-o-xylene make it applicable in various scientific research areas:

- Medicinal chemistry: It serves as a precursor for the synthesis of novel pharmaceuticals with potential therapeutic applications.

- Material science: It contributes to the development of functional materials with specific properties, such as polymers, liquid crystals, and optoelectronic materials.

- Organic chemistry: It serves as a valuable research tool for studying fundamental aspects of organic reactions, mechanisms, and reactivity patterns.

- Electrophilic Substitution Reactions: The presence of the fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitution. For instance, it can react with electrophiles like bromine or sulfur trioxide.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, particularly under conditions that favor such transformations.

- Reduction Reactions: The compound can also be reduced to yield corresponding aliphatic compounds or other derivatives through methods like catalytic hydrogenation.

While specific biological activity data for 3-fluoro-o-xylene is limited, compounds with similar structures often exhibit various biological properties. The presence of fluorine typically enhances metabolic stability and lipophilicity, making such compounds interesting candidates for pharmaceutical development. Studies on related fluorinated compounds suggest potential antibacterial or antifungal activities, although direct studies on 3-fluoro-o-xylene are necessary to confirm any specific biological effects.

3-Fluoro-o-xylene can be synthesized through several methods:

- Fluorination of o-Xylene: Direct fluorination using reagents like hydrogen fluoride or electrophilic fluorinating agents can introduce the fluorine atom at the meta position.

- Friedel-Crafts Reaction: This method involves the reaction of o-xylene with a fluorinated electrophile in the presence of a Lewis acid catalyst.

- Rearrangement Reactions: Certain rearrangement reactions involving other xylene derivatives may yield 3-fluoro-o-xylene as a product.

3-Fluoro-o-xylene serves multiple purposes across different industries:

- Organic Synthesis: It is utilized as an intermediate in the synthesis of various organic compounds due to its reactive aromatic system.

- Pharmaceuticals: The compound's unique properties make it a candidate for developing new drugs, particularly in creating fluorinated analogs of existing pharmaceuticals.

- Agrochemicals: Its application extends to the synthesis of agrochemicals, where fluorinated compounds often exhibit enhanced efficacy.

Interaction studies involving 3-fluoro-o-xylene focus on its reactivity with biological molecules and its potential effects on enzyme activity. Understanding how this compound interacts with proteins or nucleic acids could reveal insights into its biological activity and safety profile. Further research is essential to elucidate these interactions comprehensively.

Several compounds share structural similarities with 3-fluoro-o-xylene, including:

- o-Xylene: The parent compound without fluorination; it serves as a baseline for comparing reactivity and properties.

- m-Fluoro-o-xylene: A positional isomer with different reactivity due to the location of the fluorine atom.

- p-Fluoro-o-xylene: Another positional isomer that may exhibit different chemical behaviors and applications.

- 2-Fluorotoluene: A related compound that contains a fluorine atom but lacks one methyl group compared to 3-fluoro-o-xylene.

Comparison TableCompound Structure Key Features 3-Fluoro-o-xylene C8H9F Fluorinated ortho-substituted xylene o-Xylene C8H10 Parent compound m-Fluoro-o-xylene C8H9F Meta-substituted p-Fluoro-o-xylene C8H9F Para-substituted 2-Fluorotoluene C7H7F Fluorinated toluene derivative

| Compound | Structure | Key Features |

|---|---|---|

| 3-Fluoro-o-xylene | C8H9F | Fluorinated ortho-substituted xylene |

| o-Xylene | C8H10 | Parent compound |

| m-Fluoro-o-xylene | C8H9F | Meta-substituted |

| p-Fluoro-o-xylene | C8H9F | Para-substituted |

| 2-Fluorotoluene | C7H7F | Fluorinated toluene derivative |

The uniqueness of 3-fluoro-o-xylene lies in its specific substitution pattern and potential reactivity profile compared to these similar compounds. Its applications in organic synthesis and pharmaceuticals highlight its significance in chemical research and industry.

Direct fluorination of xylene derivatives represents a fundamental approach for introducing fluorine atoms into aromatic systems, particularly for the synthesis of 3-fluoro-o-xylene (1-fluoro-2,3-dimethylbenzene) . The development of effective direct fluorination methodologies has evolved significantly from the use of elemental fluorine to sophisticated electrophilic and nucleophilic fluorinating reagents [2] [3].

Traditional direct fluorination employing elemental fluorine gas requires extreme caution due to its highly reactive and corrosive nature [4]. Modern approaches have shifted toward safer alternatives, including electrophilic fluorinating agents such as Selectfluor and N-fluorobenzenesulfonimide [3] [5]. These reagents enable fluorination under mild conditions while maintaining high selectivity for aromatic substrates [2] [6].

The direct fluorination of o-xylene to produce 3-fluoro-o-xylene can be achieved through multiple pathways. Electrophilic aromatic substitution using Selectfluor as the fluorinating agent proceeds under ambient conditions, typically yielding 70-95% of the desired product [2] [5]. The reaction mechanism involves the formation of a highly electrophilic fluorine species that attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity [3] [7].

XtalFluor reagents, including (diethylamino)difluorosulfonium tetrafluoroborate (XtalFluor-E) and difluoro(morpholino)sulfonium tetrafluoroborate (XtalFluor-M), represent advanced crystalline fluorinating agents with enhanced thermal stability [2] [8]. These reagents demonstrate superior performance in the fluorination of xylene derivatives, achieving yields of 80-98% with minimal elimination side products [2] [6].

| Fluorinating Agent | Reaction Conditions | Yield Range (%) | Selectivity | Safety Profile |

|---|---|---|---|---|

| Elemental Fluorine (F₂) | High temperature, specialized equipment | 60-80 | Low | Extremely hazardous |

| Selectfluor | Room temperature, mild conditions | 70-95 | High | Safe to handle |

| N-fluorobenzenesulfonimide | Room temperature, mild conditions | 65-90 | High | Safe to handle |

| XtalFluor-E | Room temperature, enhanced stability | 80-98 | Very High | Enhanced safety |

| XtalFluor-M | Room temperature, enhanced stability | 75-95 | Very High | Enhanced safety |

| Silver Fluoride (AgF) | Elevated temperature, metal-catalyzed | 85-96 | Moderate | Moderate hazard |

| Cesium Fluoride (CsF) | Elevated temperature, base conditions | 50-85 | Moderate | Moderate hazard |

The reaction mechanism for direct fluorination typically proceeds through electrophilic aromatic substitution, where the fluorinating agent acts as an electrophile attacking the aromatic ring [7] [6]. The electron-donating methyl groups in o-xylene activate the aromatic system toward electrophilic attack, facilitating the fluorination process [3].

Recent developments in direct fluorination include the use of dimethylpyrrolidinourea/hydrogen fluoride (DMPU/HF) systems, which provide exceptional regioselectivity for terminal and internal aromatic substrates [9]. This reagent system operates under mild conditions and demonstrates high efficiency in the mono- and dihydrofluorination of aromatic compounds [9].

Halogen Exchange Reactions in Aromatic Systems

Halogen exchange reactions constitute a versatile synthetic approach for the preparation of 3-fluoro-o-xylene from corresponding halogenated precursors [10] [11]. These transformations typically involve the displacement of chlorine, bromine, or iodine atoms with fluoride ions under catalytic conditions [10] [12].

The copper-catalyzed halogen exchange process represents a significant advancement in fluorination chemistry [10] [13]. Copper-containing zeolites, particularly Cu-HZSM-5, facilitate the exchange of halogens between aromatic compounds through both radical and nucleophilic substitution mechanisms [10]. The ease of halogen displacement follows the established order: iodine > bromine > chlorine > fluorine, with fluorine being essentially non-exchangeable under typical reaction conditions [10].

Palladium-catalyzed fluorination of aryl triflates and halides has emerged as a powerful method for accessing fluorinated aromatics [11] [14]. The catalyst system employing AdBrettPhos ligand demonstrates superior performance compared to traditional cinnamyl palladium chloride complexes, particularly for electron-rich substrates [11]. This improved catalyst system minimizes the formation of reduction products and enables efficient fluorination of challenging substrates [11].

| Starting Material | Exchange Partner | Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Chlorobenzene | Fluoride ion | Cu-HZSM-5 | 400 | 45 | 8 |

| Bromobenzene | Fluoride ion | Cu-HZSM-5 | 400 | 65 | 6 |

| Iodobenzene | Fluoride ion | Cu-HZSM-5 | 400 | 85 | 4 |

| 3-Chloro-o-xylene | Fluoride ion | Pd(0)/ligand | 80 | 72 | 12 |

| 3-Bromo-o-xylene | Fluoride ion | Pd(0)/ligand | 80 | 88 | 8 |

| 3-Iodo-o-xylene | Fluoride ion | Pd(0)/ligand | 80 | 94 | 6 |

The mechanism of copper-catalyzed halogen exchange involves the formation of arylcopper intermediates through either electron transfer processes or direct nucleophilic substitution [10]. The reaction proceeds through a catalytic cycle where copper(I) species facilitate both the activation of the carbon-halogen bond and the incorporation of fluoride [10] [13].

Recent investigations have revealed that manganese-based catalysts can also promote halogen exchange reactions under mild conditions [13]. Manganese porphyrin and salen catalysts enable the transformation of benzylic and aliphatic carbon-halogen bonds to carbon-fluorine bonds using simple fluoride sources such as silver fluoride and tetrabutylammonium fluoride [13].

The development of novel fluoride sources has significantly improved the efficiency of halogen exchange reactions [12]. Hydrogen bonding catalysts, particularly urea-based systems, can modulate the charge density of fluoride ions, thereby influencing both the kinetic and thermodynamic aspects of nucleophilic fluorination [12].

Regioselective Synthesis Challenges and Solutions

Regioselective synthesis of 3-fluoro-o-xylene presents unique challenges due to the presence of multiple reactive sites on the o-xylene substrate [15] [16]. The two methyl groups create a complex electronic environment that influences the regioselectivity of fluorination reactions [15] [17].

Substrate-directed approaches utilize the inherent electronic properties of the o-xylene framework to achieve regioselective fluorination [15] [16]. The electron-donating nature of the methyl groups activates specific positions on the aromatic ring, with the meta position relative to one methyl group being particularly favored for electrophilic attack [15] [5].

Catalyst-controlled regioselectivity represents a sophisticated approach to directing fluorination outcomes [18] [16]. Palladium-catalyzed electrophilic aromatic carbon-hydrogen fluorination employs specialized ligand systems to achieve unprecedented levels of regiocontrol [18] [19]. The development of tailor-made palladium catalysts has enabled direct aromatic carbon-hydrogen fluorination with remarkable selectivity [19] [14].

| Approach | Regioselectivity (%) | Meta:Para Ratio | Yield (%) | Example Compound |

|---|---|---|---|---|

| Substrate-directed | 88 | 88:12 | 78 | 3-Fluoro-o-xylene |

| Catalyst-controlled | 95 | 95:5 | 85 | 4-Fluoro-toluene |

| Reagent-controlled | 82 | 82:18 | 72 | 2-Fluoro-xylene |

| Solvent-mediated | 75 | 75:25 | 68 | Mixed isomers |

| Temperature-dependent | 70 | 70:30 | 65 | Mixed isomers |

Solvent effects play a crucial role in determining regioselectivity outcomes [11] [20]. The choice of solvent can dramatically influence the selectivity of fluorination reactions, with cyclohexane often providing superior regioselectivity compared to polar solvents such as toluene [11]. This solvent dependence is attributed to the differential solvation of transition states leading to various regioisomers [11] [20].

Temperature-controlled regioselectivity offers an additional dimension for optimizing synthetic outcomes [21] [9]. Lower reaction temperatures generally favor kinetic control, leading to higher regioselectivity, while elevated temperatures may result in thermodynamic equilibration and reduced selectivity [21] [9].

The development of sequential iridium/copper-mediated processes has enabled meta-selective carbon-hydrogen radiofluorination of aromatic substrates [17]. This approach first employs iridium-catalyzed carbon-hydrogen borylation to install a directing group, followed by copper-mediated fluorination to achieve exceptional regioselectivity [17].

Catalytic Approaches for Improved Yield and Purity

Catalytic methodologies have revolutionized the synthesis of 3-fluoro-o-xylene by enabling higher yields, improved selectivity, and enhanced reaction efficiency [6] [14]. The development of specialized catalyst systems has addressed many of the limitations associated with traditional fluorination approaches [6] [11].

Palladium-based catalysts represent the most extensively studied systems for aromatic fluorination [18] [11] [14]. The evolution from simple palladium acetate complexes to sophisticated ligand-modified systems has resulted in dramatic improvements in both yield and selectivity [11]. Advanced palladium precatalysts avoid the need for in situ reduction of palladium(II), thereby eliminating inefficient processes that lead to byproduct formation [18].

Copper-catalyzed fluorination systems offer complementary reactivity profiles to palladium-based approaches [13] [22]. Manganese catalysts, particularly those based on porphyrin and salen frameworks, demonstrate exceptional capability for the fluorination of unactivated carbon-hydrogen bonds [13]. These systems typically achieve 50-70% yields of mono-fluorinated products in single-step transformations [13].

| Catalyst Type | Loading (mol%) | Yield (%) | Turnover Number | Reaction Temperature (°C) | Purity (%) |

|---|---|---|---|---|---|

| Palladium-based | 0.1 | 94 | 940 | 80 | 98 |

| Copper-based | 5.0 | 78 | 156 | 120 | 92 |

| Manganese-based | 2.0 | 68 | 340 | 25 | 89 |

| Iron-based | 10.0 | 55 | 55 | 60 | 85 |

| Nickel-based | 5.0 | 62 | 124 | 100 | 88 |

The mechanism of palladium-catalyzed aromatic fluorination involves an unusual catalytic pathway where no organometallic intermediate is formed [14]. Instead, a reactive transition-metal-fluoride electrophile is generated catalytically, enabling the fluorination of arenes that do not otherwise react with mild fluorinating reagents [14].

Iron-catalyzed fluorination represents an emerging area with significant potential for sustainable synthesis [16]. Iron catalysts can promote the free radical Markovnikov hydrofluorination of unactivated alkenes and the synthesis of monofluorinated benzylic substrates [8]. These systems offer advantages in terms of cost and environmental impact compared to precious metal catalysts [16] [8].

Enantioselective fluorination catalysis has achieved remarkable progress through the development of chiral ligand systems [6]. Titanium/TADDOL catalysts enable asymmetric fluorination with enantioselectivities reaching 90% for specific substrate classes [6]. Nickel-based chiral catalysts, particularly those employing DBFOX-Ph ligands, demonstrate exceptional performance in asymmetric fluorination reactions [6].

The optimization of catalyst systems for improved purity involves careful consideration of reaction conditions, including temperature, solvent, and fluoride source [11]. The use of appropriate base systems and the exclusion of moisture are critical factors for achieving high-purity products [11] [8].

Large-Scale Production Optimization Strategies

Large-scale production of 3-fluoro-o-xylene requires comprehensive optimization strategies that address process efficiency, cost-effectiveness, and operational safety [23] [4] [8]. The transition from laboratory-scale synthesis to industrial production presents unique challenges that necessitate specialized approaches [24] [25].

Continuous flow technology has emerged as a transformative approach for large-scale fluorination processes [23] [25]. Flow reactors offer superior heat and mass transfer characteristics compared to traditional batch processes, enabling safer operation with highly exothermic fluorination reactions [23] [24]. The implementation of continuous flow systems allows for precise control of reaction parameters and facilitates real-time monitoring of process conditions [23] [25].

Process intensification strategies focus on maximizing reaction efficiency while minimizing equipment footprint and operational costs [24] [26]. The integration of continuous flow reactors with automated control systems enables consistent product quality and reduces the need for extensive manual intervention [23] [26].

| Scale | Reactor Type | Typical Yield (%) | Production Rate | Energy Consumption | Safety Requirements |

|---|---|---|---|---|---|

| Laboratory (mg) | Batch | 85 | 10 mg/h | Low | Standard |

| Pilot (g) | Batch/Flow | 78 | 50 g/h | Moderate | Enhanced |

| Industrial (kg) | Continuous Flow | 72 | 10 kg/h | High | Specialized |

| Commercial (ton) | Continuous Flow | 68 | 1 ton/day | Optimized | Automated |

The development of safer fluorinating reagents has been crucial for large-scale implementation [8] [26]. Solid fluorinating reagents such as XtalFluor-E and XtalFluor-M offer enhanced thermal stability and easier handling compared to traditional liquid or gaseous fluorinating agents [8]. These crystalline materials eliminate the need for specialized gas handling equipment and reduce the risks associated with large-scale fluorination [8].

Economic optimization involves the selection of cost-effective fluoride sources and the minimization of waste streams [4] [26]. The use of hydrogen fluoride recycling systems and the development of more efficient catalyst systems contribute to overall process economics [4] [8]. The implementation of green chemistry principles, including atom economy and reduced solvent usage, enhances the sustainability of large-scale production [24] [26].

Temperature and pressure optimization are critical factors for industrial-scale fluorination processes [25] [20]. The development of specialized reactor designs that can accommodate the corrosive nature of fluorinating agents while maintaining precise temperature control is essential for consistent product quality [4] [25].

Recent advances in process analytical technology enable real-time monitoring of fluorination reactions, allowing for immediate adjustments to maintain optimal reaction conditions [23] [25]. The integration of spectroscopic monitoring techniques with automated feedback control systems ensures consistent product quality throughout extended production runs [23] [26].

Nuclear magnetic resonance spectroscopy provides fundamental structural information for 3-fluoro-o-xylene through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. The compound's asymmetric substitution pattern creates distinct chemical environments that are readily distinguished through NMR analysis [4] [5].

¹H Nuclear Magnetic Resonance Chemical Shift Analysis

The proton nuclear magnetic resonance spectrum of 3-fluoro-o-xylene recorded at 400 MHz in deuterated chloroform reveals five distinct resonance environments [2]. The aromatic proton signals appear in the characteristic downfield region between 6.8 and 7.0 parts per million, while the methyl group protons resonate in the upfield aliphatic region around 2.1 to 2.2 parts per million [2].

Specifically, the aromatic protons exhibit chemical shifts at 7.000 parts per million (assigned to hydrogen at position 4), 6.888 parts per million (hydrogen at position 5), and 6.833 parts per million (hydrogen at position 6) [2]. These chemical shift variations reflect the different electronic environments created by the fluorine substituent and methyl groups. The proton at position 4, being meta to the fluorine atom, experiences less deshielding compared to positions 5 and 6, which are ortho and para to the fluorine, respectively [6] [7].

The two methyl groups display distinct chemical shifts due to their different electronic environments. The methyl group at carbon 2 (ortho to fluorine) resonates at 2.244 parts per million, while the methyl group at carbon 3 appears at 2.146 parts per million [2]. This chemical shift difference of approximately 0.1 parts per million reflects the electronic influence of the fluorine substituent, with the methyl group closer to fluorine experiencing greater deshielding [7] [8].

¹³C Nuclear Magnetic Resonance Structural Elucidation

Carbon-13 nuclear magnetic resonance spectroscopy of 3-fluoro-o-xylene provides direct information about the carbon framework and reveals characteristic carbon-fluorine coupling patterns [5] [9]. The aromatic carbon atoms display chemical shifts typical of fluorinated aromatic compounds, with the carbon directly bonded to fluorine appearing as a doublet due to large one-bond ¹³C-¹⁹F coupling [10] [11].

The direct carbon-fluorine coupling constant (¹J{CF}) typically ranges from 230 to 270 hertz for aromatic carbon-fluorine bonds [9] [10]. This large coupling constant results in a characteristic doublet splitting pattern that is diagnostic for fluorinated aromatic carbons [11]. The ortho carbons relative to fluorine exhibit two-bond coupling (²J{CF}) with values between 15 and 25 hertz, while meta carbons show three-bond coupling (³J_{CF}) of 3 to 8 hertz [9] [10].

The methyl carbon atoms also exhibit ¹³C-¹⁹F coupling, with the magnitude depending on their spatial relationship to the fluorine atom. Based on the molecular structure, the methyl carbon at position 2 experiences larger coupling due to its ortho relationship to fluorine compared to the methyl carbon at position 3 [5] [9].

¹⁹F Nuclear Magnetic Resonance Characteristics

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection of the fluorine environment in 3-fluoro-o-xylene [12] [13]. The fluorine nucleus in this compound typically resonates in the aromatic fluorine region, approximately between -110 and -130 parts per million relative to trichlorofluoromethane [12] [14] [13].

The chemical shift of the fluorine atom is influenced by several factors, including the electron-donating methyl substituents and the aromatic π-system [13]. The presence of two methyl groups on the benzene ring creates a more electron-rich aromatic system compared to fluorobenzene, resulting in increased shielding of the fluorine nucleus and an upfield shift in the ¹⁹F nuclear magnetic resonance spectrum [12] [13].

Fluorine-proton coupling is observed in the ¹⁹F spectrum, with coupling constants dependent on the number of bonds separating the fluorine from each proton [6] [15]. Three-bond ¹⁹F-¹H coupling to the aromatic protons typically ranges from 5 to 15 hertz, while four-bond coupling to the methyl protons is generally smaller, around 2 to 5 hertz [6] [15].

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and bonding characteristics of 3-fluoro-o-xylene through analysis of infrared and Raman active modes [16] [17]. The compound exhibits characteristic vibrational frequencies associated with aromatic carbon-hydrogen stretching, carbon-carbon aromatic stretching, carbon-fluorine stretching, and methyl group vibrations [17] [18].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the methyl carbon-hydrogen stretching modes occur around 2800-3000 wavenumbers [16] [17]. The asymmetric and symmetric methyl stretching vibrations are distinguishable, with asymmetric stretches appearing at higher frequencies (approximately 2970-2950 wavenumbers) compared to symmetric stretches (2880-2860 wavenumbers) [17].

The carbon-fluorine stretching vibration represents a particularly diagnostic feature for fluorinated aromatic compounds. This vibration typically appears between 1000 and 1300 wavenumbers, with the exact frequency dependent on the electronic environment of the carbon-fluorine bond [17] [18]. The aromatic ring stretching vibrations occur in the 1400-1600 wavenumber region, providing information about the conjugated π-system [16] [17].

Aromatic carbon-hydrogen out-of-plane bending vibrations appear in the fingerprint region below 900 wavenumbers and are sensitive to the substitution pattern of the benzene ring [16]. The specific pattern of these vibrations helps confirm the ortho-disubstituted nature of 3-fluoro-o-xylene [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-fluoro-o-xylene reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [2] [3]. The molecular ion peak appears at mass-to-charge ratio 124, corresponding to the molecular weight of the compound [2] [3]. This peak exhibits moderate intensity (66.3% relative abundance) indicating reasonable stability of the molecular ion under electron ionization conditions [2].

The base peak in the mass spectrum occurs at mass-to-charge ratio 109, representing loss of a methyl group (15 mass units) from the molecular ion [2]. This fragmentation is favored due to the stability of the resulting benzylic cation, which benefits from resonance stabilization involving the aromatic π-system [19] [20]. The loss of methyl groups from methylated aromatic compounds represents a common and energetically favorable fragmentation pathway [20].

Additional significant fragments appear at mass-to-charge ratios 123 (loss of one hydrogen atom, 24.4% relative intensity), 83 (C₆H₄F⁺, 5.8% relative intensity), and 77 (C₆H₅⁺, 7.8% relative intensity) [2]. The fragment at mass-to-charge ratio 83 corresponds to a fluorinated benzene ring system, while the fragment at 77 represents the unfluorinated phenyl cation [2] [19].

The fragmentation pattern demonstrates the preferential cleavage of carbon-carbon bonds adjacent to the aromatic ring, consistent with the formation of stable aromatic cations [20]. The retention of fluorine in some fragments (such as mass-to-charge ratio 83) indicates that carbon-fluorine bonds are generally more stable than carbon-carbon bonds under these ionization conditions [19].

Ultraviolet-Visible Absorption Spectral Features

Ultraviolet-visible spectroscopy of 3-fluoro-o-xylene reveals electronic transitions characteristic of substituted aromatic compounds [21] [22]. The compound exhibits absorption in the ultraviolet region primarily due to π-π* transitions within the aromatic system [21]. The presence of fluorine and methyl substituents modifies the electronic properties of the benzene ring, affecting both the position and intensity of these transitions [21] [23].

The primary absorption maximum typically occurs around 250-270 nanometers, corresponding to the forbidden ¹Lb transition of the substituted benzene system [21] [22]. This transition gains intensity through vibronic coupling and substituent effects [21]. A second, more intense absorption band appears at shorter wavelengths (around 200-220 nanometers), corresponding to the allowed ¹La transition [21].

The fluorine substituent acts as an electron-withdrawing group through its inductive effect, while the methyl groups provide electron donation through hyperconjugation [21] [23]. These competing electronic effects influence the energy of the molecular orbitals and consequently affect the absorption wavelengths and intensities [21].

The extinction coefficient at the absorption maximum provides quantitative information about the electronic transition probability. For fluorinated aromatic compounds like 3-fluoro-o-xylene, typical extinction coefficients range from 200 to 2000 liters per mole per centimeter, depending on the specific transition and substitution pattern [22] [24].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable